Potassium glucuronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

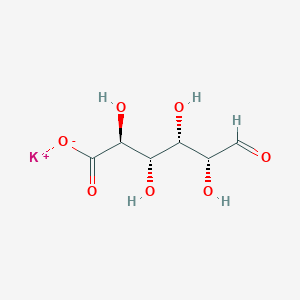

Potassium glucuronate is the potassium salt of glucuronic acid, a sugar acid derived from glucose. It is commonly used as a dietary supplement to provide potassium, an essential nutrient for various physiological functions. This compound is known for its role in maintaining electrolyte balance, supporting nerve function, and aiding muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium glucuronate can be synthesized through the neutralization of glucuronic acid with potassium hydroxide. The reaction typically involves dissolving glucuronic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as crystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Potassium glucuronate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glucaric acid.

Reduction: It can be reduced to form glucuronic acid.

Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions typically occur in aqueous solutions with the presence of other cations like sodium or calcium.

Major Products Formed:

Oxidation: Glucaric acid.

Reduction: Glucuronic acid.

Substitution: Various salts depending on the substituting cation.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Metabolism and Detoxification

Potassium glucuronate is integral to drug metabolism, particularly in the detoxification processes within the liver. It acts as a substrate for the enzyme UDP-glucuronosyltransferase, facilitating the conjugation of drugs and xenobiotics to form glucuronides, which are more water-soluble and easier to excrete. A study highlighted the role of UDP-glucuronate in controlling liver damage associated with non-alcoholic steatohepatitis (NASH) by inhibiting RIPK1 kinase-dependent apoptosis in hepatocytes .

1.2 Antioxidant Properties

Research indicates that glucuronic acid derivatives exhibit antioxidant properties. This compound may help mitigate oxidative stress by reducing reactive oxygen species (ROS) production in liver cells, thus supporting liver health and detoxification pathways .

1.3 Skin Care Products

In cosmetic formulations, this compound is used for its skin-conditioning properties. It enhances the stability and efficacy of active ingredients, promoting skin hydration and elasticity.

Agricultural Applications

2.1 Nutrient Management

This compound has been studied for its effects on plant growth and metabolism. Research has shown that potassium application can significantly improve yield traits in crops like Salvia miltiorrhiza under varying moisture levels . The compound aids in enhancing nutrient uptake and root metabolism, leading to better growth outcomes.

2.2 Soil Health Improvement

As a potassium source, this compound contributes to soil health by improving cation exchange capacity (CEC), which enhances nutrient availability for plants.

Biochemical Research Applications

3.1 Metabolic Pathways

This compound plays a crucial role in metabolic pathways involving glucuronic acid. It is involved in synthesizing various metabolites that are essential for cellular functions and detoxification processes. A systematic review identified multiple molecular pathways influenced by glucaric acid (a metabolite of this compound), including those related to ROS production and hepatocyte apoptosis .

3.2 Biomarker Studies

Recent studies have indicated that circulating levels of glucuronic acid can serve as biomarkers for healthspan and longevity, suggesting its potential role in predicting metabolic health .

Table 1: Effects of this compound on Liver Health

| Parameter | Control Group | This compound Group |

|---|---|---|

| ROS Levels (nM) | 70 | 54 |

| Hepatocyte Apoptosis (%) | 30 | 10 |

| Glucuronide Deconjugates (µM) | 4.9 | 2.3 |

Table 2: Impact of Potassium Application on Crop Yield

| Crop Species | Moisture Level (%) | Yield Increase (%) |

|---|---|---|

| Salvia miltiorrhiza | 30 | 25 |

| Salvia miltiorrhiza | 50 | 40 |

Case Studies

Case Study 1: Liver Health Improvement through Glucuronic Acid Supplementation

A study conducted on animal models demonstrated that supplementation with this compound led to a significant reduction in liver toxicity markers after exposure to alcohol-induced oxidative stress. The results indicated improved detoxification pathways mediated by reduced ROS levels and enhanced liver cell viability.

Case Study 2: Agricultural Yield Enhancement

In field trials with Salvia miltiorrhiza, the application of this compound was associated with a marked increase in root biomass and essential oil content, demonstrating its efficacy as a nutrient management tool in agriculture.

Mechanism of Action

Potassium glucuronate exerts its effects primarily through its role as a potassium source. Potassium is the most abundant cation in intracellular fluid and is essential for maintaining cell function. It plays a key role in nerve impulse conduction, muscle contraction, and maintaining normal renal function. This compound is believed to be more palatable and non-acidifying compared to other potassium salts, making it a preferred choice for dietary supplements .

Comparison with Similar Compounds

Potassium citrate: Contains potassium and citric acid. Used as a diuretic and to manage conditions like renal tubular acidosis and kidney stones.

Potassium chloride: Commonly used to treat hypokalemia but can be more acidic and less palatable.

Potassium bicarbonate: Used as a dietary supplement and in baking.

Uniqueness: Potassium glucuronate is unique due to its non-acidifying nature and better palatability compared to other potassium salts. It is also used as a food additive to regulate acidity and enhance potassium content in food products .

Q & A

Basic Research Questions

Q. What is the role of potassium glucuronate in pentose and glucuronate interconversions, and how can its metabolic flux be experimentally quantified?

this compound participates in the pentose and glucuronate interconversions pathway, a critical node in carbohydrate metabolism that links monosaccharide conversion, nucleotide sugar synthesis, and detoxification processes. To quantify its flux, researchers employ liquid chromatography-mass spectrometry (LC-MS) for targeted metabolomics, coupled with isotopic tracing (e.g., ¹³C-labeled glucuronate) to track carbon allocation. Bioinformatics tools like KEGG pathway mapping and principal component analysis (PCA) are used to contextualize flux data within broader metabolic networks .

Q. What methodologies are recommended for isolating and quantifying glucuronate derivatives in complex biological matrices?

High-resolution LC-MS platforms are standard for detecting glucuronate derivatives (e.g., D-glucuronic acid, UDP-glucuronate). Sample preparation involves methanol/chloroform extraction to preserve labile intermediates. For tissue-specific analysis, laser-capture microdissection paired with ultra-high-performance LC (UHPLC) enhances spatial resolution. Validation requires parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to confirm peak identity and reduce false positives .

Q. How should researchers design experiments to assess the impact of this compound on cell wall biosynthesis in plants?

Experimental design should integrate transcriptomics (RNA-seq) and proteomics (TMT or label-free quantification) to identify differentially expressed genes (DEGs) and proteins (DAPs) in pathways like pentose/glucuronate interconversions and galactose metabolism. Tissue-specific knockdown models (e.g., CRISPR/Cas9 in A. trifoliata) can validate gene function, while enzymatic assays for UDP-glucose dehydrogenase activity link metabolic changes to polysaccharide biosynthesis .

Q. What are the validated biomarkers associated with dysregulated glucuronate metabolism in metabolic diseases?

D-Glucuronic acid and UDP-glucuronosyltransferase (UGT) activity are key biomarkers. In Yang Huang syndrome (YHS), serum metabolomics identified D-glucuronic acid as a diagnostic marker, while UGT1A1 dysregulation correlates with detoxification deficits. Multi-omics integration (metabolomics + proteomics) is critical to distinguish causal perturbations from compensatory mechanisms .

Advanced Research Questions

Q. How can multi-omics data resolve contradictions between transcriptomic and proteomic findings in glucuronate pathway studies?

Discrepancies between DEGs and DAPs often arise from post-transcriptional regulation or protein turnover. In A. trifoliata fruit cracking studies, co-expression networks and pathway enrichment (e.g., KEGG) revealed that pentose/glucuronate interconversions and galactose metabolism were conserved at both levels, while phenylpropanoid biosynthesis showed transcriptome-specific dysregulation. Weighted correlation network analysis (WGCNA) can prioritize pathways with congruent molecular signatures .

Q. What regulatory mechanisms control glucuronate metabolism in microbial systems, and how do they differ across taxa?

In E. coli, the ExuR and UxuR regulators form heterodimers to derepress genes like yjjM/yjjN, enabling glucuronate catabolism. Comparative genomics in gammaproteobacteria shows conserved ExuR/UxuR binding motifs but species-specific induction thresholds. Electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP-seq) are essential for mapping regulatory interactions .

Q. How do contradictory findings in glucuronate pathway enrichment across disease models inform mechanistic hypotheses?

In lupus nephritis (LN), pentose/glucuronate interconversions are upregulated, whereas in aristolochic acid-induced nephropathy, the same pathway is suppressed. These opposing trends suggest tissue- or toxin-specific roles: LN may involve immune cell activation via UDP-sugars, while nephropathy reflects oxidative stress-driven pathway inhibition. Cross-model meta-analysis using platforms like MetaboAnalyst can identify context-dependent regulators .

Q. What strategies are effective for targeting the glucuronate pathway in therapeutic interventions?

In YHS, Yinchenhao Tang (YCHT) normalizes D-glucuronic acid levels by upregulating UGT1A1, validated via siRNA knockdown and rescue experiments. For cancer, MRP1/ABCC1 inhibitors block glucuronate-conjugate efflux, sensitizing tumors to chemotherapy. Pharmacodynamic studies should combine metabolomics with single-cell RNA-seq to track off-target effects .

Q. How does glucuronate metabolism contribute to plant cell wall remodeling under stress?

In sweetpotato, 14 DEGs (e.g., polygalacturonases, pectin methylesterases) in the pentose/glucuronate pathway modulate pectin crosslinking during intraspecific incompatibility. Dynamic cell wall assays (FTIR spectroscopy, immunofluorescence with LM19/LM20 antibodies) quantify pectin de-esterification, linking metabolic flux to mechanical strength .

Q. Is the glucuronate pathway evolutionarily conserved in carbohydrate metabolism across species?

Yes. WGCNA analysis in 17 bacterial species showed conserved clusters for pentose/glucuronate interconversions, galactose metabolism, and nucleotide sugar synthesis. In mammals, the pathway’s role in detoxification (via UGTs) and ascorbate synthesis is divergent, highlighting evolutionary adaptation to oxidative stress .

Q. Methodological Notes

- Data Integration : Use tools like MetaboAnalyst 3.0 and IPA for pathway cross-talk analysis.

- Validation : Always corroborate omics findings with orthogonal methods (e.g., RT-qPCR for transcripts, PRM for proteins).

- Contradiction Resolution : Apply systems biology models (e.g., flux balance analysis) to reconcile metabolic and regulatory data.

Properties

CAS No. |

21598-11-8 |

|---|---|

Molecular Formula |

C6H9KO7 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

potassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 |

InChI Key |

UVGZJJKEELPWRH-JSCKKFHOSA-M |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.